Cas no 1806358-41-7 (2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole)
![2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1806358-41-7x500.png)
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole
-
- インチ: 1S/C9H6INO4/c10-4-2-1-3-5-6(4)11-8(15-5)7(12)9(13)14/h1-3,7,12H,(H,13,14)
- InChIKey: TXVCQCYTTOLGCA-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC2=C1N=C(C(C(=O)O)O)O2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 83.6
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081005162-250mg |
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole |
1806358-41-7 | 98% | 250mg |
$789.13 | 2022-03-31 | |
Alichem | A081005162-1g |
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole |
1806358-41-7 | 98% | 1g |
$1,863.19 | 2022-03-31 | |
Alichem | A081005162-500mg |
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole |
1806358-41-7 | 98% | 500mg |
$1,051.44 | 2022-03-31 |
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazoleに関する追加情報
Comprehensive Overview of 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole (CAS No. 1806358-41-7)
2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole (CAS No. 1806358-41-7) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique iodobenzo[d]oxazole core, is frequently explored for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its structural versatility, which allows for modifications to enhance bioactivity and target specificity.
The growing demand for innovative therapeutic agents has propelled the study of heterocyclic compounds like 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole. Its carboxy-hydroxy functional group enables it to interact with biological targets, making it a candidate for enzyme inhibition and receptor modulation. Recent trends in AI-driven drug design have further highlighted its relevance, as computational models predict its utility in small-molecule therapeutics.
One of the most searched questions related to this compound is: "What are the synthetic routes for 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole?" The synthesis typically involves iodination of benzo[d]oxazole derivatives followed by carboxylation and hydroxylation steps. Researchers often optimize these methods to improve yield and purity, addressing challenges such as regioselectivity and side reactions.
Another hot topic is the compound's potential role in cancer research. Preliminary studies suggest that its iodine-substituted structure may exhibit antiproliferative effects, aligning with the broader interest in targeted cancer therapies. This has led to increased searches for "2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole mechanism of action" and "bioavailability studies".
From an industrial perspective, the compound's stability and solubility are critical factors. Manufacturers and suppliers often highlight its high purity grades (e.g., >98%) to meet the stringent requirements of pharmaceutical R&D. Discussions around scalable synthesis and cost-effective production are also prevalent, reflecting the compound's commercial viability.
In summary, 2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole (CAS No. 1806358-41-7) represents a promising scaffold in modern chemistry. Its applications span drug development, biochemical assays, and material science, making it a subject of ongoing exploration. As research advances, its role in addressing unmet medical needs and sustainable chemistry will likely expand, solidifying its importance in the scientific community.
1806358-41-7 (2-(Carboxy(hydroxy)methyl)-4-iodobenzo[d]oxazole) 関連製品
- 866844-19-1(4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline)
- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)
- 327979-94-2(1-benzyl-3-(6-chloro-4-phenylquinazolin-2-yl)aminothiourea)
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)
- 1803589-37-8(sulfuric acid)
- 1804574-64-8(4-Amino-3-cyano-2-iodo-6-(trifluoromethoxy)pyridine)
- 5804-85-3(Aluminum, (cyano-kC)diethyl-)
- 1375473-66-7(6-bromo-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one)
- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)
- 75771-79-8(1-(6-Fluoro-2-pyridinyl)-1H-1,2,4-triazol-3-ol)



